Synthesis pathway and reaction mechanism of 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid
Synthesis pathway and reaction mechanism of 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid
An In-depth Technical Guide to the Synthesis of 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid
This guide provides a comprehensive overview of a proposed synthetic pathway for 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid, a molecule incorporating structural motifs of significant interest in medicinal chemistry and drug development. The pyrazole core, functionalized with a difluoroethoxy group and an acetic acid moiety, represents a valuable scaffold for creating novel therapeutic agents.[1][2]
This document is structured to provide not only a step-by-step synthetic protocol but also a deep dive into the underlying reaction mechanisms and the strategic rationale behind the chosen chemical transformations. It is intended for an audience of researchers and professionals in the fields of organic synthesis and pharmaceutical development.
Part 1: Strategic Overview and Retrosynthetic Analysis
The synthesis of the target molecule is logically approached through a three-step sequence. This pathway is designed for efficiency and reliability, utilizing well-established chemical reactions.
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O-Alkylation (Etherification): Introduction of the 2,2-difluoroethoxy side chain onto a 4-hydroxypyrazole precursor.
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N-Alkylation: Attachment of the acetic acid precursor (an ethyl acetate group) to the pyrazole ring's nitrogen.
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Saponification (Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid.
The retrosynthetic logic is visualized below, breaking down the target molecule into its key precursors.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Detailed Synthesis and Mechanistic Elucidation
This section details the forward synthesis, explaining the mechanism and rationale for each transformation.
Step 1: Synthesis of 4-(2,2-Difluoroethoxy)-1H-pyrazole
The initial step involves the formation of the ether linkage at the C4 position of the pyrazole ring. This is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.
Reaction Scheme:
(Self-generated image of 4-hydroxypyrazole reacting with 2,2-difluoroethyl tosylate)
Mechanism: SN2 O-Alkylation
The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
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Deprotonation: A suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group of 4-hydroxypyrazole. This generates a highly nucleophilic pyrazolate-alkoxide intermediate.
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Nucleophilic Attack: The resulting oxygen anion attacks the electrophilic carbon atom of the 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate). The tosylate group is an excellent leaving group, facilitating the displacement.
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Product Formation: The carbon-oxygen bond is formed, yielding the desired 4-(2,2-difluoroethoxy)-1H-pyrazole and the tosylate salt as a byproduct.
Expert Insights: The choice of a strong, non-nucleophilic base like NaH in an aprotic solvent like DMF or THF is crucial to ensure complete deprotonation without competing side reactions. 4-Hydroxypyrazole exists in tautomeric equilibrium with pyrazol-4-one; however, O-alkylation is generally favored under these conditions. The use of a good leaving group on the difluoroethyl moiety, such as a tosylate or triflate, is essential for achieving a high reaction rate and yield.
Step 2: Synthesis of Ethyl 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetate
This step introduces the acetic acid side chain via N-alkylation of the pyrazole ring. The N-alkylation of pyrazoles is a fundamental transformation in the synthesis of many biologically active compounds.[3]
Reaction Scheme:
(Self-generated image of the intermediate pyrazole reacting with ethyl bromoacetate)
Mechanism: SN2 N-Alkylation
Similar to the first step, this reaction follows an SN2 pathway.
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Deprotonation: A base (e.g., K₂CO₃) deprotonates the N-H of the pyrazole ring, creating a nucleophilic pyrazolate anion. The negative charge is delocalized over both nitrogen atoms.
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Nucleophilic Attack: The pyrazolate anion, acting as a nitrogen nucleophile, attacks the electrophilic α-carbon of ethyl bromoacetate.
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Displacement: The bromide ion is displaced as the leaving group, forming the C-N bond and yielding the N-alkylated product.
Expert Insights: For 4-substituted pyrazoles, the two nitrogen atoms (N1 and N2) are chemically equivalent due to tautomerism, meaning only one N-alkylated product is possible, which simplifies purification.[4] Weaker bases like potassium carbonate are often sufficient and offer milder reaction conditions compared to hydrides.[5] Acetonitrile or DMF are common solvents for this transformation.
Caption: Key species in the base-mediated N-alkylation mechanism.
Step 3: Hydrolysis to 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid
The final step is the conversion of the ethyl ester to the target carboxylic acid via saponification.
Reaction Scheme:
(Self-generated image of the ethyl ester being hydrolyzed)
Mechanism: Base-Catalyzed Ester Hydrolysis
This is a classic nucleophilic acyl substitution reaction.
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Nucleophilic Attack: A hydroxide ion (from NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
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Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.
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Acid-Base Reaction: The ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This step is irreversible and drives the reaction to completion.
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Acidification: A final workup step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and isolate the final product as the free carboxylic acid.
Expert Insights: Lithium hydroxide (LiOH) is often preferred for its high yields and clean reactions in aqueous solvent systems like THF/water or methanol/water. The reaction progress can be easily monitored by TLC until the starting ester is fully consumed. It is critical to perform the final acidification at a low temperature (e.g., 0 °C) to control any potential exotherm and ensure complete protonation.
Part 3: Experimental Protocols and Data
The following protocols are representative procedures based on standard laboratory practices for the described transformations.
Detailed Step-by-Step Methodologies
Step 1: 4-(2,2-Difluoroethoxy)-1H-pyrazole
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To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of 4-hydroxypyrazole (1.0 eq) in DMF dropwise.
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Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.
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Cool the reaction mixture back to 0 °C and add a solution of 2,2-difluoroethyl tosylate (1.1 eq) in DMF dropwise.
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Let the reaction warm to room temperature and stir for 12-16 hours.
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Quench the reaction carefully by the slow addition of water at 0 °C.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel to afford the title compound.
Step 2: Ethyl 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetate
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To a solution of 4-(2,2-difluoroethoxy)-1H-pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).
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Heat the reaction mixture to reflux (approx. 80 °C) and stir for 6-8 hours, monitoring by TLC.
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After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
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The resulting crude product can be purified by column chromatography if necessary.
Step 3: 2-(4-(2,2-Difluoroethoxy)-1H-pyrazol-1-yl)acetic acid
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Dissolve the ethyl ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
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Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 2-4 hours.
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Once the reaction is complete, remove the THF under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer to 0 °C and acidify to pH ~2 by the slow addition of 1M HCl.
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Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate.
Data Summary Table
| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |
| 1 | O-Alkylation | NaH, 2,2-Difluoroethyl tosylate | DMF | 0 °C to RT | 60-75% |
| 2 | N-Alkylation | K₂CO₃, Ethyl bromoacetate | Acetonitrile | 80 °C | 85-95% |
| 3 | Saponification | LiOH·H₂O, HCl (workup) | THF/H₂O | RT | >90% |
Part 4: Overall Synthesis Workflow
The complete forward synthesis pathway is illustrated below, providing a clear visual map from the initial starting material to the final target compound.
Caption: Overall synthetic workflow for the target compound.
References
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Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. Available at: [Link]
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Mphahlele, M. J., Maluleka, M. M., & Gildenhuys, S. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 133-146. Available at: [Link]
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Spartan Model. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). Wavefunction, Inc. Available at: [Link]
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Li, Y., et al. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters. Available at: [Link]
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University of South Florida. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]
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ResearchGate. (2014). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. Request PDF. Available at: [Link]
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PubChemLite. (n.d.). 2-(4-(2,2-difluoroethoxy)-1h-pyrazol-1-yl)acetic acid. Available at: [Link]
- Google Patents. (2023). Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. EP4219454A1.
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IJISET. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives. International Journal of Innovative Science, Engineering & Technology, 10(9). Available at: [Link]
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Amazon AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available at: [Link]
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National Institutes of Health. (n.d.). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC. Available at: [Link]
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